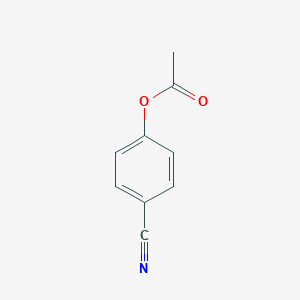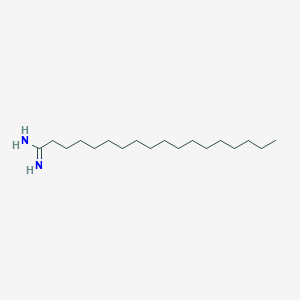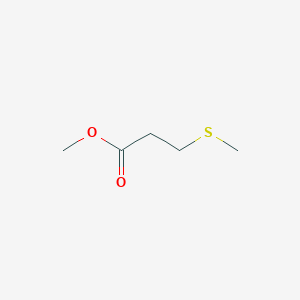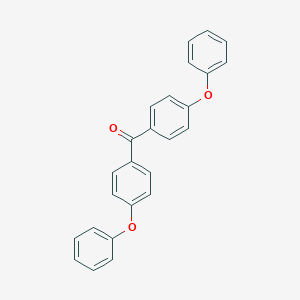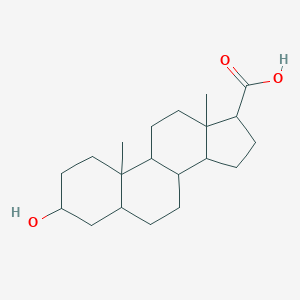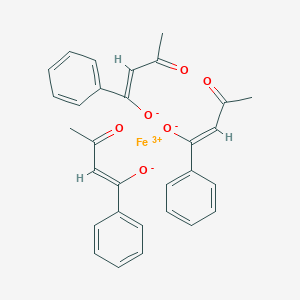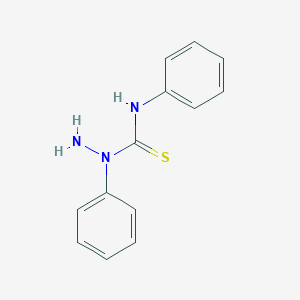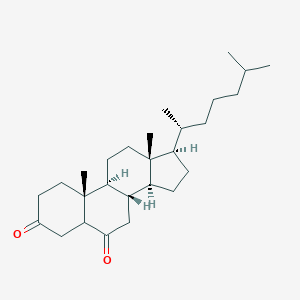
Cholestane-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholestane-3,6-dione, also known as 3,6-diketocholestane, is a steroid compound with a unique chemical structure. It is a derivative of cholesterol and has been found to have various biochemical and physiological effects. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and potential applications of cholestane-3,6-dione.
Mécanisme D'action
The mechanism of action of cholestane-3,6-dione is complex and not fully understood. It is believed to act by modulating the activity of various enzymes and receptors, including cytochrome P450 enzymes, peroxisome proliferator-activated receptors (PPARs), and nuclear factor-kappa B (NF-κB). It has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress.
Effets Biochimiques Et Physiologiques
Cholestane-3,6-dione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, enhance insulin sensitivity, and improve lipid metabolism. In addition, it has been found to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of cholestane-3,6-dione is its ability to modulate the activity of various enzymes and receptors, making it a valuable tool for studying these processes. However, its complex synthesis and purification process can be a limitation for lab experiments. In addition, its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on cholestane-3,6-dione. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is the development of new synthesis methods and purification techniques to improve the yield and purity of cholestane-3,6-dione. Finally, further studies are needed to fully understand the mechanism of action of cholestane-3,6-dione and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
Cholestane-3,6-dione can be synthesized through various methods, including oxidation of cholesterol using strong oxidizing agents such as chromium trioxide, potassium permanganate, and sodium periodate. Another method involves the use of enzymes such as cholesterol oxidase and cholesterol dehydrogenase. The synthesis of cholestane-3,6-dione is a complex process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
Cholestane-3,6-dione has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. In addition, it has been shown to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
13492-22-3 |
|---|---|
Nom du produit |
Cholestane-3,6-dione |
Formule moléculaire |
C27H44O2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24?,26-,27-/m1/s1 |
Clé InChI |
LNGLEOIUQBVRRY-JYQHCDCXSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Synonymes |
5alpha-cholestane-3,6-dione 5beta-cholestane-3,6-dione cholestane-3,6-dione cholestane-3,6-dione, (5alpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



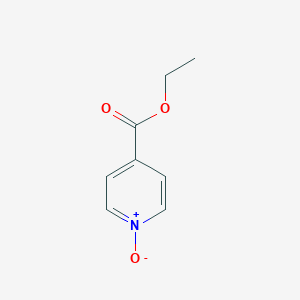

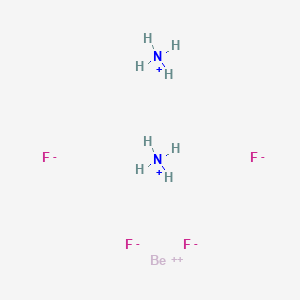
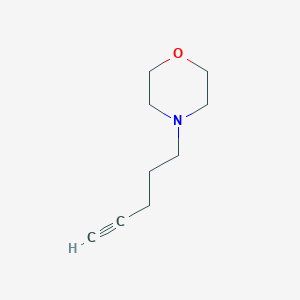
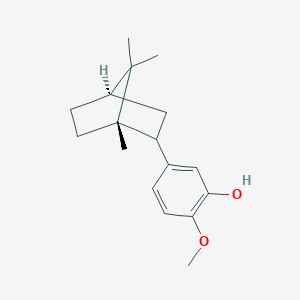
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
